molecular formula C54H80N12O21 B10847829 cyclo(1,11)H-ESIYDPGDDIK-OH

cyclo(1,11)H-ESIYDPGDDIK-OH

Cat. No.: B10847829
M. Wt: 1233.3 g/mol
InChI Key: QVRGILAZQGYCSV-ZGJOQXBESA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Preparation Methods

The synthesis of Cyclo(1,11)H-ESIYDPGDDIK-OH involves the formation of a cyclic peptide structure through peptide bond formation. The synthetic route typically includes the following steps:

Chemical Reactions Analysis

Cyclo(1,11)H-ESIYDPGDDIK-OH undergoes various chemical reactions, including:

Scientific Research Applications

Cyclo(1,11)H-ESIYDPGDDIK-OH has several scientific research applications, including:

Mechanism of Action

Cyclo(1,11)H-ESIYDPGDDIK-OH exerts its effects by interacting with cell surface receptors involved in cell adhesion. The cyclic structure of the peptide allows it to bind to specific receptors, modulating their activity and influencing cell adhesion processes. The molecular targets include receptors such as integrins and cadherins, which play crucial roles in cell-cell and cell-matrix interactions .

Comparison with Similar Compounds

Cyclo(1,11)H-ESIYDPGDDIK-OH can be compared with other cyclic peptides, such as:

Properties

Molecular Formula

C54H80N12O21

Molecular Weight

1233.3 g/mol

IUPAC Name

(3S,6S,9S,12S,15S,24S,27S,30S,33S,39S)-15-amino-9,27-bis[(2S)-butan-2-yl]-3,30,33-tris(carboxymethyl)-12-(hydroxymethyl)-6-[(4-hydroxyphenyl)methyl]-2,5,8,11,14,18,26,29,32,35,38-undecaoxo-1,4,7,10,13,19,25,28,31,34,37-undecazabicyclo[37.3.0]dotetracontane-24-carboxylic acid

InChI

InChI=1S/C54H80N12O21/c1-5-26(3)43-51(83)59-31(54(86)87)10-7-8-18-56-38(69)17-16-30(55)45(77)63-36(25-67)49(81)65-44(27(4)6-2)52(84)61-32(20-28-12-14-29(68)15-13-28)46(78)62-35(23-42(75)76)53(85)66-19-9-11-37(66)50(82)57-24-39(70)58-33(21-40(71)72)47(79)60-34(22-41(73)74)48(80)64-43/h12-15,26-27,30-37,43-44,67-68H,5-11,16-25,55H2,1-4H3,(H,56,69)(H,57,82)(H,58,70)(H,59,83)(H,60,79)(H,61,84)(H,62,78)(H,63,77)(H,64,80)(H,65,81)(H,71,72)(H,73,74)(H,75,76)(H,86,87)/t26-,27-,30-,31-,32-,33-,34-,35-,36-,37-,43-,44-/m0/s1

InChI Key

QVRGILAZQGYCSV-ZGJOQXBESA-N

Isomeric SMILES

CC[C@H](C)[C@H]1C(=O)N[C@@H](CCCCNC(=O)CC[C@@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N2CCC[C@H]2C(=O)NCC(=O)N[C@H](C(=O)N[C@H](C(=O)N1)CC(=O)O)CC(=O)O)CC(=O)O)CC3=CC=C(C=C3)O)[C@@H](C)CC)CO)N)C(=O)O

Canonical SMILES

CCC(C)C1C(=O)NC(CCCCNC(=O)CCC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N2CCCC2C(=O)NCC(=O)NC(C(=O)NC(C(=O)N1)CC(=O)O)CC(=O)O)CC(=O)O)CC3=CC=C(C=C3)O)C(C)CC)CO)N)C(=O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.